N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 412947-31-0
VCID: VC14760887
InChI: InChI=1S/C11H10ClN3OS/c1-7-6-17-11(13-7)15-10(16)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H2,13,14,15,16)
SMILES:
Molecular Formula: C11H10ClN3OS
Molecular Weight: 267.74 g/mol

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

CAS No.: 412947-31-0

Cat. No.: VC14760887

Molecular Formula: C11H10ClN3OS

Molecular Weight: 267.74 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea - 412947-31-0

Specification

CAS No. 412947-31-0
Molecular Formula C11H10ClN3OS
Molecular Weight 267.74 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Standard InChI InChI=1S/C11H10ClN3OS/c1-7-6-17-11(13-7)15-10(16)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H2,13,14,15,16)
Standard InChI Key SZPQTSUDPDNCAK-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a 3-chlorophenyl group with a 4-methylthiazole ring connected by a urea (–NH–CO–NH–) linkage . The chlorophenyl moiety introduces hydrophobicity and electronic effects, while the thiazole ring contributes to potential hydrogen bonding and π-π interactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
CAS Number412947-31-0
Molecular FormulaC11H10ClN3OS\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{OS}
Molecular Weight267.74 g/mol
SMILES NotationCC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
InChI KeySZPQTSUDPDNCAK-UHFFFAOYSA-N

The InChI key confirms stereochemical uniqueness, while the SMILES string specifies atom connectivity . Predicted collision cross sections (CCS) for adducts like [M+H]+[M+H]^+ (157.3 Ų) and [M+Na]+[M+Na]^+ (169.2 Ų) suggest moderate polarity, aligning with urea’s hydrogen-bonding capacity .

Synthesis and Preparation Methods

Conventional Synthetic Pathway

The primary route involves reacting 3-chlorophenyl isocyanate with 4-methyl-1,3-thiazol-2-amine under mild conditions (e.g., dichloromethane or tetrahydrofuran at 0–25°C). This one-step nucleophilic addition-elimination proceeds via intermediate carbamate formation, yielding the target urea after purification.

Table 2: Representative Synthetic Conditions

Reactant AReactant BSolventTemperatureYield
3-Chlorophenyl isocyanate4-Methyl-1,3-thiazol-2-amineDichloromethane0–25°C72%*

*Yield data estimated from analogous urea syntheses.

Side products may arise from isocyanate dimerization or thiazole ring oxidation, necessitating chromatographic purification. Alternative methods, such as nanoparticle-catalyzed reactions (e.g., silica-supported urea-benzoic acid systems) , remain unexplored but could enhance efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific 1H^1\text{H} and 13C^{13}\text{C} NMR data for N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea are unpublished, analogous urea derivatives exhibit characteristic signals:

  • Urea NH protons: δ 8.5–9.5 ppm (broad singlets) .

  • Thiazole protons: δ 6.8–7.2 ppm (singlet for C5-H) .

  • Aromatic protons: δ 7.0–7.6 ppm (multiplet for chlorophenyl) .

Fourier-Transform Infrared (FT-IR)

Key absorptions include:

  • N–H stretch: 3300–3250 cm1^{-1} (urea NH) .

  • C=O stretch: 1680–1640 cm1^{-1} (urea carbonyl) .

  • C–S stretch: 680–620 cm1^{-1} (thiazole ring) .

Mass spectrometric analysis of the [M+H]+[M+H]^+ ion (m/z=268.03m/z = 268.03) would confirm molecular weight, with fragmentation patterns elucidating structural stability .

Target ClassPotential ActivityRationale
Tyrosine kinasesAnticancerStructural analogy to imatinib
Bacterial dihydrofolate reductaseAntibacterialThiazole-mediated inhibition
Carbonic anhydraseAntiglaucomaUrea-Zn2+^{2+} interaction

Despite these parallels, empirical validation remains pending.

Research Findings and Future Directions

Current Status

  • Anticancer: Thiazole-urea conjugates inhibit tubulin polymerization (IC50_{50} = 1.2–4.7 μM) .

  • Antidiabetic: Urea derivatives enhance insulin sensitivity in murine models .

Proposed Studies

  • In vitro screening: Assess cytotoxicity (e.g., NCI-60 panel) and enzyme inhibition (e.g., kinase assays).

  • ADMET profiling: Evaluate solubility, metabolic stability, and membrane permeability.

  • Structural optimization: Modify chlorophenyl/thiazole substituents to enhance potency .

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